2-Methoxy-2-(4-methoxyphenyl)-3-methyl-4,6-diphenyl-2H-pyran
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Overview
Description
2-Methoxy-2-(4-methoxyphenyl)-3-methyl-4,6-diphenyl-2H-pyran is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This particular compound is characterized by its complex structure, which includes methoxy, methyl, and phenyl groups attached to the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(4-methoxyphenyl)-3-methyl-4,6-diphenyl-2H-pyran can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with an appropriate reagent to form the pyran ring. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(4-methoxyphenyl)-3-methyl-4,6-diphenyl-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-2-(4-methoxyphenyl)-3-methyl-4,6-diphenyl-2H-pyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(4-methoxyphenyl)-3-methyl-4,6-diphenyl-2H-pyran involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-2-(4-hydroxyphenyl)-3-methyl-4,6-diphenyl-2H-pyran
- 2-Methoxy-2-(4-ethoxyphenyl)-3-methyl-4,6-diphenyl-2H-pyran
- 2-Methoxy-2-(4-methylphenyl)-3-methyl-4,6-diphenyl-2H-pyran
Uniqueness
Compared to similar compounds, 2-Methoxy-2-(4-methoxyphenyl)-3-methyl-4,6-diphenyl-2H-pyran is unique due to the presence of both methoxy and phenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
79888-88-3 |
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Molecular Formula |
C26H24O3 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-methoxy-2-(4-methoxyphenyl)-3-methyl-4,6-diphenylpyran |
InChI |
InChI=1S/C26H24O3/c1-19-24(20-10-6-4-7-11-20)18-25(21-12-8-5-9-13-21)29-26(19,28-3)22-14-16-23(27-2)17-15-22/h4-18H,1-3H3 |
InChI Key |
LEWGVGDAEQTGSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(OC1(C2=CC=C(C=C2)OC)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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